4-(3-chlorophenyl)-1,2,3-thiadiazole
Overview
Description
4-(3-chlorophenyl)-1,2,3-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a 3-chlorophenyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha, protein farnesyltransferase subunit beta, and geranylgeranyl transferase type-1 subunit beta .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involved in cell cycle regulation .
Pharmacokinetics
Similar compounds have been found to undergo extensive hepatic first-pass effect, indicating that the bioavailability of these compounds may be influenced by their metabolism in the liver .
Result of Action
Similar compounds have been found to possess anti-tobacco mosaic virus activity , suggesting that 4-(3-chlorophenyl)-1,2,3-thiadiazole may also have antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazole derivatives with reduced functional groups.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole: Similar structure but with different substitution pattern.
2-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)benzyl)isoindoline-1,3-dione: Contains a thiadiazole ring with additional functional groups.
Uniqueness
4-(3-chlorophenyl)-1,2,3-thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-(3-chlorophenyl)thiadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-7-3-1-2-6(4-7)8-5-12-11-10-8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHSJESYXWIMMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289309 | |
Record name | 4-(3-Chlorophenyl)-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77414-45-0 | |
Record name | 4-(3-Chlorophenyl)-1,2,3-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77414-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Chlorophenyl)-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.